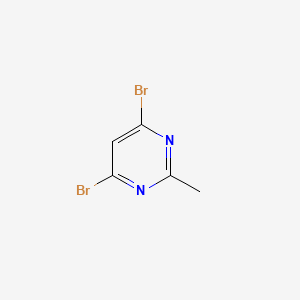

4,6-Dibromo-2-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine framework, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. gsconlinepress.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. ignited.in This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. ignited.innih.gov

Compounds incorporating the pyrimidine scaffold have been shown to exhibit a wide array of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.gov The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of these biological activities, making it a "privileged scaffold" in medicinal chemistry. nih.gov This versatility has led to the development of numerous FDA-approved drugs containing the pyrimidine motif, and the exploration of new pyrimidine-based therapeutic agents continues to be an active area of research. nih.gov

Overview of Brominated Pyrimidine Derivatives as Synthetic Intermediates

Within the diverse family of pyrimidine derivatives, halogenated pyrimidines, particularly brominated ones, have emerged as exceptionally valuable synthetic intermediates. The introduction of a bromine atom onto the pyrimidine ring significantly influences the molecule's chemical reactivity. The carbon-bromine bond can be readily cleaved and substituted, making brominated pyrimidines key building blocks for the construction of more complex molecules. vulcanchem.com

The utility of brominated pyrimidines is prominently showcased in modern cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. vulcanchem.com These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination, providing a powerful tool for molecular elaboration. The bromine atom's character as an excellent leaving group facilitates these transformations, enabling the introduction of a wide variety of substituents onto the pyrimidine core. This synthetic flexibility has made brominated pyrimidines indispensable in the synthesis of novel compounds for pharmaceutical and materials science applications. vulcanchem.com

Research Context of 4,6-Dibromo-2-methylpyrimidine within Pyrimidine Chemistry

Among the various brominated pyrimidines, this compound holds a specific position due to its unique substitution pattern. The presence of two bromine atoms at the 4 and 6 positions, which are susceptible to nucleophilic substitution and cross-coupling reactions, offers multiple sites for chemical modification. The methyl group at the 2-position also influences the electronic properties and steric environment of the pyrimidine ring.

The strategic placement of these functional groups makes this compound a versatile precursor for the synthesis of a range of more complex heterocyclic systems. Researchers utilize this compound as a starting material to explore the synthesis and biological activities of novel pyrimidine derivatives. Its bifunctional nature, with two reactive bromine atoms, allows for sequential or differential substitution, leading to the creation of diverse molecular architectures that would be challenging to access through other synthetic routes.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are crucial for its application in synthetic chemistry. For this compound, these properties are summarized in the following table.

| Property | Value |

| CAS Number | 1598222-27-5 chemicalbook.com |

| Molecular Formula | C₅H₄Br₂N₂ amadischem.com |

| Molecular Weight | 251.91 g/mol amadischem.com |

| Appearance | Solid chemicalbook.com |

| Storage | Store at 2-8°C for the long term amadischem.com |

This table presents an interactive summary of the key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from 2-methylpyrimidine-4,6(3H,5H)-dione, also known as 4,6-dihydroxy-2-methylpyrimidine (B75791). scispace.comchemimpex.com This precursor is an important intermediate in the preparation of various pharmaceutical and other high-value products. scispace.com

The synthesis of 2-methylpyrimidine-4,6(3H,5H)-dione can be achieved through the condensation of acetamidine (B91507) hydrochloride and dimethyl malonate in the presence of a base like sodium methoxide (B1231860) in methanol. google.com The reaction mixture is typically stirred at room temperature, followed by acidification to precipitate the desired product. google.com

The conversion of 4,6-dihydroxy-2-methylpyrimidine to a di-halogenated derivative is a common strategy. For instance, 4,6-dichloro-2-methylpyrimidine (B42779) can be synthesized by treating the dihydroxy precursor with a chlorinating agent like thionyl chloride in a suitable solvent such as acetonitrile. chemicalbook.com A similar principle applies to the synthesis of the dibromo derivative, where a brominating agent would be used.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two bromine atoms, which serve as versatile handles for a variety of chemical transformations. These bromine atoms are susceptible to nucleophilic substitution reactions, allowing for their replacement with a wide range of nucleophiles, including amines, alkoxides, and thiols.

Furthermore, the bromine atoms are excellent participants in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based substituents, such as aryl, heteroaryl, and alkyl groups, via reactions like the Suzuki and Stille couplings. The ability to perform two such coupling reactions, either simultaneously or sequentially, provides a powerful pathway to highly functionalized 2-methylpyrimidine (B1581581) derivatives. These derivatives are often precursors to more complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, related di-substituted pyrimidines have been used as building blocks for oligo-tridentate ligands in supramolecular chemistry. cdnsciencepub.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEAKCMWVIKQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 2 Methylpyrimidine

Classical Synthetic Routes to Dibromopyrimidines

Classical approaches to the synthesis of 4,6-dibromo-2-methylpyrimidine have traditionally relied on well-established reactions in organic chemistry, primarily focusing on the halogenation of pre-existing pyrimidine (B1678525) rings or the construction of the pyrimidine ring from acyclic precursors.

Halogenation of 2-Methylpyrimidine (B1581581) Precursors

The direct halogenation of 2-methylpyrimidine itself is a challenging route for the synthesis of the 4,6-dibromo isomer. The pyrimidine ring is an electron-deficient system, and electrophilic substitution reactions, such as bromination, are generally difficult and often require harsh conditions. When such reactions do occur, they exhibit strong regioselectivity. Research indicates that the direct bromination of pyrimidine and its simple alkyl derivatives tends to occur at the C-5 position, which is the most electron-rich carbon atom in the ring. For instance, the bromination of pyrimidine hydrochloride with bromine at elevated temperatures primarily yields 5-bromopyrimidine. google.com This inherent regioselectivity makes the direct bromination of 2-methylpyrimidine an unsuitable method for obtaining the 4,6-dibromo derivative in a significant yield.

Alternative precursors, such as those with activating groups, are often employed to facilitate halogenation. For example, the bromination of pyrimidine nucleosides, where the sugar moiety can influence the reactivity of the pyrimidine ring, has been studied. However, even in these cases, bromination predominantly occurs at the C-5 position. fiu.edu Reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) are commonly used for the 5-bromination of various pyrimidine derivatives. wikipedia.orgorganic-chemistry.orgchemicalbook.com

The table below summarizes the typical regioselectivity observed in the direct bromination of pyrimidine derivatives.

| Starting Material | Brominating Agent | Position of Bromination |

| Pyrimidine | Bromine (Br₂) | 5 |

| 2-Methylpyrimidine | Bromine (Br₂) | 5 (major) |

| Uracil Derivatives | N-Bromosuccinimide (NBS) | 5 |

Cyclization Reactions Leading to the Dibrominated Scaffold

A more viable and commonly employed classical strategy for the synthesis of this compound involves the construction of a pyrimidine ring with appropriate functionalities at the 4 and 6 positions, which can then be converted to bromine atoms. This approach typically begins with a cyclization reaction to form 4,6-dihydroxy-2-methylpyrimidine (B75791).

This key intermediate is synthesized through the condensation of an amidine with a β-dicarbonyl compound or its equivalent. Specifically, acetamidine (B91507) hydrochloride is reacted with a malonic ester, such as diethyl malonate, in the presence of a base like sodium methoxide (B1231860). google.comtsijournals.com The resulting 4,6-dihydroxy-2-methylpyrimidine exists predominantly in its more stable tautomeric form, 2-methylpyrimidine-4,6(1H,5H)-dione.

Scheme 1: Classical Synthesis of this compound via Cyclization

Cyclization: Diethyl malonate + Acetamidine hydrochloride → 4,6-Dihydroxy-2-methylpyrimidine

Bromination: 4,6-Dihydroxy-2-methylpyrimidine + POBr₃ → this compound

Modern and Optimized Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes the exploration of transition metal-catalyzed reactions, the use of novel brominating agents, and the application of green chemistry principles.

Palladium-Catalyzed Bromination Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. nih.gov In the context of pyrimidines, palladium catalysis has been successfully employed for C-H arylation, iodination, and acetoxylation. acs.org However, these methods often exhibit a different regioselectivity than what is required for the synthesis of the 4,6-dibromo isomer. For example, palladium-catalyzed C-H functionalization of 2-aminopyrimidines has been shown to be highly regioselective for the C-5 position. rsc.org Similarly, in 4-arylpyrimidines, the ortho-C-H bond of the aryl group is often the site of functionalization. acs.org

Direct palladium-catalyzed C-H bromination of the 4 and 6 positions of a 2-substituted pyrimidine ring remains a significant challenge. The development of suitable directing groups or ligand systems that could favor activation of the C-4 and C-6 C-H bonds over the C-5 position would be a significant advancement in this area.

Use of Novel Brominating Reagents (e.g., Dibromohein)

The term "Dibromohein" does not appear to be a commonly used or well-documented brominating reagent for pyrimidine synthesis in the scientific literature. However, the search for novel and more selective brominating agents is an ongoing area of research. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been investigated for the bromination of pyrimidine nucleosides, although this still primarily results in substitution at the C-5 position. fiu.edu The regioselectivity of electrophilic aromatic bromination is a key consideration, and while reagents like tetraalkylammonium tribromides have shown high para-selectivity in the bromination of phenols, their application to achieve 4,6-dibromination of 2-methylpyrimidine is not established. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to the classical synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis for its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. mdpi.com The cyclization step to form 4,6-dihydroxy-2-methylpyrimidine and the subsequent bromination could potentially be accelerated using microwave heating. Microwave-assisted synthesis of various pyrimidine derivatives has been reported, demonstrating the feasibility of this approach. nih.govnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, is a key aspect of green chemistry. Solvent-free, or neat, reaction conditions can lead to improved efficiency and a reduction in waste. The synthesis of pyrimidine derivatives under solvent-free conditions, sometimes in combination with microwave irradiation or mechanical grinding, has been successfully demonstrated. nih.govnih.gov Applying these conditions to the synthesis of this compound could offer a more environmentally friendly alternative to traditional methods that often use volatile and hazardous organic solvents.

One-Pot and Multistep Synthetic Sequences

While a direct and specific one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and chemically sound multistep synthetic sequence can be proposed based on established pyrimidine chemistry. This approach involves the initial synthesis of a dihydroxylated precursor followed by a halogenation step.

A common strategy for the synthesis of substituted pyrimidines begins with the condensation of a 1,3-dicarbonyl compound with a suitable amidine. For the synthesis of the 2-methylpyrimidine core, acetamidine is the appropriate choice.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The synthesis of 4,6-dihydroxy-2-methylpyrimidine can be achieved through the condensation of acetamidine hydrochloride with a malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium methoxide. This reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

| Reactants | Reagents | Product |

| Acetamidine hydrochloride, Diethyl malonate | Sodium methoxide, Methanol | 4,6-Dihydroxy-2-methylpyrimidine |

Step 2: Bromination of 4,6-Dihydroxy-2-methylpyrimidine

The resulting 4,6-dihydroxy-2-methylpyrimidine can then be subjected to bromination to replace the hydroxyl groups with bromine atoms. This transformation is typically achieved using a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This type of reaction is a standard method for the conversion of hydroxypyrimidines to their corresponding halopyrimidines.

| Reactant | Reagents | Product |

| 4,6-Dihydroxy-2-methylpyrimidine | Phosphorus oxybromide (POBr₃) | This compound |

This two-step sequence represents a reliable, albeit not one-pot, method for the preparation of this compound.

Regioselectivity and Stereoselectivity in Bromination Reactions

The regioselectivity of the bromination of the 2-methylpyrimidine ring is a critical aspect of its synthesis. The pyrimidine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution, such as bromination, more challenging compared to benzene.

The substituents on the pyrimidine ring play a crucial role in directing the incoming electrophile. In 2-methylpyrimidine, the methyl group at the C-2 position is a weakly activating group, donating electron density to the ring through an inductive effect. Conversely, the nitrogen atoms are strongly deactivating and act as meta-directors to themselves.

Therefore, in the direct bromination of 2-methylpyrimidine, the initial electrophilic attack is most likely to occur at the C-5 position, which is para to one nitrogen and meta to the other, and is the most activated position. Introducing a second bromine atom to form a dibromo derivative would require forcing conditions. The second bromine atom would then be expected to substitute at either the C-4 or C-6 position. The presence of the first deactivating bromine atom at C-5 would further hinder the second substitution.

In the proposed multistep synthesis, the regioselectivity is controlled by the starting material, 4,6-dihydroxy-2-methylpyrimidine. The hydroxyl groups are located at the 4 and 6 positions, and their subsequent replacement by bromine atoms ensures the formation of the desired 4,6-dibromo isomer. Therefore, this synthetic route offers excellent control over the regiochemistry of the final product.

Stereoselectivity is not a factor in the bromination of the aromatic pyrimidine ring as the molecule is planar and the introduction of bromine atoms does not create any chiral centers.

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for halogenated organic compounds include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.

Column Chromatography: This technique is employed to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Components of the mixture travel down the column at different rates and are collected as separate fractions.

Once purified, the structure and purity of this compound are confirmed using various analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (around 2.5-2.8 ppm) and a singlet for the C-5 proton (in the aromatic region, likely downfield due to the deshielding effect of the adjacent bromine atoms and the pyrimidine ring).

¹³C NMR: The carbon NMR spectrum would provide information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached atoms. The carbons bearing bromine atoms (C-4 and C-6) would appear at a characteristic chemical shift, as would the methyl-substituted carbon (C-2) and the C-5 carbon.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of the molecular ion would be characteristic of a compound containing two bromine atoms (with the isotopes ⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl group and the aromatic ring, as well as C-N and C=C stretching vibrations of the pyrimidine ring. The C-Br stretching vibrations would appear in the fingerprint region.

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Singlet for -CH₃ (approx. 2.5-2.8 ppm), Singlet for C5-H (aromatic region) |

| ¹³C NMR | Distinct signals for C2, C4, C5, C6, and the methyl carbon |

| Mass Spec. | Molecular ion peak with characteristic isotopic pattern for two bromine atoms |

| IR Spec. | C-H, C=N, C=C stretching and bending vibrations; C-Br stretching |

Reactivity and Transformation of 4,6 Dibromo 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two electron-withdrawing bromine atoms, makes 4,6-Dibromo-2-methylpyrimidine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This class of reactions allows for the displacement of the bromide ions by a variety of nucleophiles, providing a direct route to functionalized pyrimidines.

Selective Monosubstitution at C-4 or C-6 Positions

The two bromine atoms at the C-4 and C-6 positions of the pyrimidine ring are chemically equivalent, which can present a challenge for selective monosubstitution. However, by carefully controlling reaction conditions such as temperature, stoichiometry of the nucleophile, and the nature of the solvent, it is often possible to achieve selective replacement of a single bromine atom.

For analogous 4,6-dihalopyrimidines, studies have shown that the use of one equivalent of a nucleophile at lower temperatures can favor the formation of the monosubstituted product. The introduction of the first substituent, particularly an electron-donating group, can deactivate the ring towards further nucleophilic attack, thereby aiding in the isolation of the monosubstituted compound. While specific studies on this compound are not extensively documented in this regard, the principles established for 4,6-dichloropyrimidines are generally applicable. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been shown to proceed to give monoaminated products in good yields under catalyst-free conditions. frontiersin.org

Double Substitution for Diverse Functionalization

The sequential or one-pot displacement of both bromine atoms in this compound opens up avenues for the synthesis of symmetrically or unsymmetrically disubstituted pyrimidines. Treating the dibromo compound with an excess of a nucleophile, often at elevated temperatures, typically leads to the formation of the corresponding 4,6-disubstituted product.

This strategy is particularly useful for introducing two identical functional groups. For example, the reaction of 4,6-dichloropyrimidine with a surplus of various diamines in the presence of a base like cesium carbonate has been reported to yield the corresponding N,N′-bis(6-chloropyrimidin-4-yl) derivatives quantitatively. nih.gov Should a second, different nucleophile be desired, a stepwise approach is necessary, where the monosubstituted intermediate is first isolated and then subjected to a second SNAr reaction with the different nucleophile.

Amination Reactions

Amination reactions are a crucial subclass of SNAr reactions, as aminopyrimidines are prevalent scaffolds in medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines can lead to the formation of 4-amino-6-bromo-2-methylpyrimidines and 4,6-diamino-2-methylpyrimidines.

The introduction of the first amino group generally proceeds readily. However, the synthesis of 4,6-diaminopyrimidines can be more challenging due to the deactivating effect of the first amino substituent. To overcome this, palladium-catalyzed amination (Buchwald-Hartwig amination) is often employed for the introduction of the second amino group, as it can proceed under conditions where traditional SNAr reactions are sluggish. frontiersin.org For instance, the Pd-catalyzed amination of 4-amino-6-chloropyrimidines has been successfully demonstrated. frontiersin.org

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Monoaminated pyrimidine | SNAr | frontiersin.org |

| 4,6-Dichloropyrimidine | Diamines | N,N′-bis(6-chloropyrimidin-4-yl) | SNAr | nih.gov |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | 4,6-Diaminopyrimidine | Pd-catalyzed Amination | frontiersin.org |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atoms serve as effective leaving groups, enabling the coupling with a wide range of organometallic reagents.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine core. This compound can undergo Suzuki-Miyaura coupling to yield 4-aryl-6-bromo-2-methylpyrimidines or 4,6-diaryl-2-methylpyrimidines.

Studies on analogous 4,6-dihalopyrimidines have shown that the reaction can be controlled to achieve either mono- or diarylation. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(0) catalyst has been optimized to produce good yields of the arylated products. nih.govrsc.org It was noted that electron-rich boronic acids generally provide better yields. nih.govrsc.org A two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination has been described for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, highlighting the predominant formation of the mono-arylated product. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | nih.govrsc.org |

| 4,6-Dichloropyrimidine | Arylboronic acids | - | 4-Aryl-6-chloropyrimidines | researchgate.net |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of alkynyl moieties at the C-4 and/or C-6 positions of this compound, leading to the synthesis of valuable alkynylpyrimidine derivatives.

The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. nih.gov The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. nih.gov While specific examples with this compound are not extensively reported, the general principles of Sonogashira coupling are well-established and applicable. The reaction can be employed for both mono- and dialkynylation, depending on the stoichiometry of the alkyne and the reaction conditions. The resulting alkynylpyrimidines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly valuable for the synthesis of arylamines from aryl halides. researchgate.net In the context of this compound, this reaction allows for the selective introduction of amino groups at the C4 and C6 positions.

The regioselectivity of the amination of dihalopyrimidines is a critical aspect. Studies on related dichloropyrimidines have shown that the substitution pattern can be controlled by the choice of catalyst and reaction conditions. For instance, the amination of 2,4-dichloropyrimidines can be directed to the C2 position. nih.gov While specific studies on the regioselective Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the principles of regioselectivity in dihalopyrimidines suggest that sequential and controlled amination is feasible. It is plausible that one bromine atom can be selectively replaced by an amine, yielding a 4-amino-6-bromo-2-methylpyrimidine (B581345) intermediate, which can then undergo a second amination to afford a 4,6-diamino-2-methylpyrimidine derivative. The differentiation between the C4 and C6 positions would likely be influenced by the steric and electronic properties of the incoming amine and the phosphine (B1218219) ligand on the palladium catalyst.

Table 1: Plausible Buchwald-Hartwig Amination Reactions of this compound

| Amine | Product | Potential Catalyst System |

| Primary Amine (R-NH2) | 4-Amino-6-bromo-2-methylpyrimidine | Pd(OAc)2 / BINAP |

| Secondary Amine (R2NH) | 4,6-Diamino-2-methylpyrimidine | Pd2(dba)3 / Xantphos |

Note: This table is illustrative and based on the general principles of Buchwald-Hartwig amination on dihalopyrimidines.

Negishi Coupling and Stille Coupling Applications

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, providing a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org In the case of this compound, Negishi coupling can be employed to introduce a variety of organic substituents at the C4 and C6 positions.

The reaction would involve the coupling of this compound with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as one derived from Pd(OAc)2 and a suitable phosphine ligand. nih.gov The reactivity of the two bromine atoms could potentially be differentiated to achieve selective mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the organozinc reagent. This approach allows for the synthesis of 4-aryl-6-bromo-2-methylpyrimidines or 4,6-diaryl-2-methylpyrimidines.

Stille Coupling

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org

For this compound, the Stille coupling offers a pathway to introduce various organic groups onto the pyrimidine core. The reaction would proceed by treating the dibromopyrimidine with an organostannane (R-SnR'3) in the presence of a palladium catalyst. Similar to the Negishi coupling, the potential for regioselective substitution exists, allowing for the synthesis of mono- or di-substituted 2-methylpyrimidines. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the extent of substitution.

Table 2: Comparison of Negishi and Stille Coupling for Arylation of this compound

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'3) |

| Advantages | High reactivity of organozinc reagents, good functional group tolerance. wikipedia.orgnih.gov | Stability of organostannanes to air and moisture. orgsyn.org |

| Disadvantages | Organozinc reagents are moisture and air-sensitive. | Toxicity of organotin compounds. wikipedia.org |

| Potential Products | 4-Aryl-6-bromo-2-methylpyrimidine, 4,6-Diaryl-2-methylpyrimidine | 4-Aryl-6-bromo-2-methylpyrimidine, 4,6-Diaryl-2-methylpyrimidine |

Organocopper-Mediated Reactions

Organocopper reagents, such as Gilman reagents (lithium diorganocuprates, R2CuLi), are soft nucleophiles that are highly effective in forming carbon-carbon bonds, particularly in conjugate addition reactions and nucleophilic substitution on alkyl and aryl halides.

The reaction of this compound with organocuprates could potentially lead to the substitution of one or both bromine atoms. Due to the softer nature of organocuprates compared to Grignard or organolithium reagents, they may offer different selectivity profiles. The reaction would likely proceed via a nucleophilic aromatic substitution pathway, where the organocuprate attacks the electron-deficient pyrimidine ring at the carbon bearing a bromine atom. The success and regioselectivity of such reactions would depend on the specific organocuprate used and the reaction conditions. Copper(I) salts are also known to catalyze nucleophilic substitution reactions of aryl halides, which could be another avenue for the functionalization of this compound with various nucleophiles. dntb.gov.ua

Indium-Catalyzed Cross-Coupling Reactions

Indium-mediated and -catalyzed reactions have emerged as useful tools in organic synthesis due to the unique reactivity and low toxicity of organoindium compounds. Palladium-catalyzed cross-coupling reactions of triorganoindium reagents with dihalopyrimidines have been reported to proceed with good yields and chemoselectivity.

Specifically, the reaction of triorganoindium reagents (R3In) with 5-bromo-2-chloropyrimidine (B32469) has been shown to be an effective method for the synthesis of substituted pyrimidines. This suggests that a similar approach could be applied to this compound. The reaction would likely involve a palladium catalyst to facilitate the cross-coupling between the indium reagent and the C-Br bonds of the pyrimidine ring. The chemoselectivity observed in related systems indicates that it might be possible to achieve selective mono- or di-alkylation/arylation of this compound.

Metal-Mediated Transformations

Lithium-Halogen Exchange and Subsequent Reactions

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. harvard.edu This reaction is typically very fast, especially with aryl bromides, and is often carried out at low temperatures to prevent side reactions. byu.edu

For this compound, lithium-halogen exchange would involve treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. This would lead to the formation of a lithiated pyrimidine species, with a lithium atom replacing one of the bromine atoms. The regioselectivity of this exchange is a key consideration. In polyhalogenated aromatic systems, the site of lithium-halogen exchange can be influenced by factors such as the stability of the resulting carbanion and the presence of directing groups. uni-regensburg.de In the case of this compound, the relative acidity of the C4 and C6 positions and the potential for chelation with the pyrimidine nitrogens could influence which bromine is exchanged.

The resulting lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups.

Table 3: Potential Products from Lithium-Halogen Exchange of this compound followed by Electrophilic Quench

| Electrophile | Product |

| Carbon dioxide (CO2) | 6-Bromo-2-methylpyrimidine-4-carboxylic acid |

| Aldehydes (RCHO) | (6-Bromo-2-methylpyrimidin-4-yl)(R)methanol |

| Ketones (R2CO) | (6-Bromo-2-methylpyrimidin-4-yl)(R)2-methanol |

| Alkyl halides (R'X) | 4-Alkyl-6-bromo-2-methylpyrimidine |

Note: The table assumes selective lithiation at the C4 position for illustrative purposes.

Grignard Reactions

Grignard reagents (RMgX) are highly reactive organometallic compounds widely used for the formation of carbon-carbon bonds. mnstate.edu There are two primary ways in which Grignard reagents can be involved in the transformation of this compound.

The first involves the formation of a pyrimidyl Grignard reagent. This would be achieved by reacting this compound with magnesium metal. adichemistry.com The formation of Grignard reagents from aryl bromides is a standard procedure, but the presence of two bromine atoms and the pyrimidine ring introduces complexity. It is possible that a mono-Grignard reagent, (6-bromo-2-methylpyrimidin-4-yl)magnesium bromide, could be formed selectively under carefully controlled conditions. This Grignard reagent could then be used in subsequent reactions with various electrophiles.

The second pathway is a cross-coupling reaction where an external Grignard reagent (R-MgX) is coupled with this compound. This type of reaction is typically catalyzed by a transition metal, such as palladium or nickel, and is a variant of cross-coupling reactions like the Kumada coupling. This approach would allow for the introduction of the 'R' group from the Grignard reagent onto the pyrimidine ring.

Table 4: Potential Grignard Reaction Pathways for this compound

| Reaction Pathway | Description | Potential Product |

| Grignard Reagent Formation | Reaction with Mg metal to form a pyrimidyl Grignard reagent. | (6-Bromo-2-methylpyrimidin-4-yl)magnesium bromide |

| Cross-Coupling Reaction | Pd- or Ni-catalyzed reaction with an external Grignard reagent (R-MgX). | 4-Alkyl/Aryl-6-bromo-2-methylpyrimidine |

Derivatization at the Methyl Group

The methyl group at the C2 position of the pyrimidine ring is analogous to a benzylic methyl group, exhibiting enhanced reactivity due to the influence of the adjacent aromatic system. This allows for selective functionalization through reactions such as oxidation and free-radical halogenation.

While specific documented examples of the oxidation of this compound are not prevalent in readily available literature, the oxidation of methyl groups on pyrimidine and other heterocyclic rings is a well-established transformation. This reaction typically converts the methyl group into a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid), depending on the oxidant and reaction conditions employed.

Potential reagents for such a transformation could include selenium dioxide (SeO₂) for oxidation to the aldehyde (4,6-Dibromopyrimidine-2-carbaldehyde) or stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) for conversion to the carboxylic acid (4,6-Dibromopyrimidine-2-carboxylic acid). The reaction would likely proceed via a free radical or an electrophilic attack mechanism at the methyl group, facilitated by its activated position.

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent | Potential Product | Product Name |

|---|---|---|---|

| This compound | Selenium Dioxide (SeO₂) | 4,6-Dibromopyrimidine-2-carbaldehyde | Aldehyde |

The methyl group of this compound can be readily halogenated, most commonly brominated, under free-radical conditions. This type of reaction is highly selective for the activated C-H bonds of the methyl group and does not typically affect the C-Br bonds on the aromatic ring. The synthesis of 4,6-dibromo-2-(bromomethyl)pyrimidine (B2366080) is a known transformation, confirming the viability of this reaction. chemenu.com

Reagents such as N-bromosuccinimide (NBS) are ideal for this purpose, as they provide a low, steady concentration of bromine radicals when used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon initiation by UV light. wisdomlib.orglibretexts.org The reaction proceeds through a radical chain mechanism. By controlling the stoichiometry of the brominating agent, it is possible to achieve mono-, di-, or tri-bromination of the methyl group. For instance, the synthesis of related 6-(dibromomethyl)-5-nitropyrimidines has been successfully demonstrated, showcasing the feasibility of introducing multiple bromine atoms onto the methyl substituent. nih.gov

Table 2: Example of Free-Radical Bromination of the Methyl Group

| Starting Material | Reagent(s) | Product | Product Name |

|---|---|---|---|

| This compound | 1 eq. NBS, AIBN (cat.), CCl₄, heat | 4,6-Dibromo-2-(bromomethyl)pyrimidine | Monobrominated Product |

Applications of 4,6 Dibromo 2 Methylpyrimidine in Organic Synthesis and Materials Science

Building Block for Complex Heterocycles

In synthetic organic chemistry, the true value of 4,6-Dibromo-2-methylpyrimidine lies in its capacity to act as a scaffold for building more intricate molecular structures. The carbon-bromine bonds are relatively weak and can be selectively cleaved and replaced with new carbon-carbon or carbon-heteroatom bonds using metal-catalyzed reactions. This reactivity is the foundation for its use in creating a diverse range of heterocyclic compounds.

The presence of two bromine atoms makes this compound an ideal starting material for the synthesis of pyrimidine-fused ring systems. These structures, where one or more additional rings are attached to the pyrimidine (B1678525) core, are of significant interest in medicinal chemistry and materials science. The general strategy involves sequential or double cross-coupling reactions where a bifunctional reagent is used to connect the 4 and 6 positions, thereby forming a new ring.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Sonogashira coupling (using terminal alkynes) are particularly powerful tools for this purpose. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com For instance, reacting this compound with a molecule containing two boronic acid groups can lead to a double Suzuki coupling, effectively "stitching" a new carbocyclic or heterocyclic ring onto the pyrimidine framework. researchgate.netnih.gov The order of reactivity for dihalopyrimidines generally favors the 4 and 6 positions, making these sites prime for initial functionalization. rsc.org

Table 1: Illustrative Strategy for Fused-Ring Synthesis via Intramolecular Coupling

| Step | Reactant A | Reactant B | Catalyst / Conditions | Intermediate / Product | Description |

| 1 | This compound | Terminal Alkyne with a protected ortho-halide | Pd/Cu Catalyst (Sonogashira Coupling) | 4-Bromo-6-(alkynylaryl)-2-methylpyrimidine | A selective Sonogashira coupling attaches a functionalized aryl group at one of the bromine positions. |

| 2 | Intermediate from Step 1 | - | Pd Catalyst, Base (e.g., intramolecular Heck reaction) | Fused Pyrimidine System | The second bromine atom and the ortho-halide on the attached group react intramolecularly to form a new fused ring. |

Imidazopyrimidines and related structures are a class of nitrogen-fused heterocycles with extensive pharmacological applications. researchgate.netrsc.orgnih.gov The synthesis of complex derivatives, such as those containing a pyridinyl substituent, can be strategically designed starting from this compound. A plausible synthetic route would involve the sequential and selective substitution of the two bromine atoms.

For example, one bromine atom could undergo a nucleophilic substitution with an amine, which then serves as a handle to construct the imidazole (B134444) ring. The remaining bromine atom can then be functionalized using a Suzuki or Stille coupling reaction with a pyridine-boronic acid or pyridine-stannane reagent, respectively, to introduce the pyridinyl moiety. nih.govopenmedicinalchemistryjournal.com This step-wise approach allows for precise control over the final structure, making this compound a valuable intermediate for creating libraries of complex, biologically relevant molecules.

Advanced Materials Development

The electronic properties of the pyrimidine ring, combined with the tunability offered by its dibromo functionality, make this compound a promising precursor for advanced organic materials. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which is a desirable characteristic for many electronic and optical applications. alfa-chemistry.comnycu.edu.tw

In the field of organic electronics, materials that can convert light into electrical signals (or vice versa) are in high demand for applications like photodetectors and solar cells. The performance of these materials often depends on the energy levels of their frontier molecular orbitals (HOMO and LUMO). The electron-deficient nature of the pyrimidine core helps to lower the LUMO energy level, which is beneficial for creating n-type (electron-transporting) organic semiconductors. alfa-chemistry.comnycu.edu.tw

Many modern fluorescent materials, or fluorophores, are designed based on a "donor-acceptor" architecture. In this design, an electron-rich "donor" unit is connected to an electron-deficient "acceptor" unit. This arrangement facilitates an intramolecular charge-transfer (ICT) process upon photoexcitation, which is often the basis for strong fluorescence. acs.org

The pyrimidine ring is an excellent electron-acceptor core. acs.orgresearchgate.net this compound is an ideal starting point for creating such materials, as the bromine atoms can be readily replaced with electron-donating groups (e.g., triphenylamine, carbazole, or alkoxy-substituted phenyl rings) via Suzuki or Buchwald-Hartwig coupling reactions. researchgate.netnih.gov By varying the nature of the donor groups attached at the 4 and 6 positions, the color and efficiency of the fluorescence can be precisely controlled. This makes the compound a valuable platform for developing new dyes and sensors. researchgate.netrsc.org

Table 2: Potential Fluorescent Properties Based on Donor Group Substitution

| Donor Group Attached at C4/C6 | Expected Emission Color Range | Rationale for Color Shift |

| Methoxy-phenyl | Blue to Cyan | Moderate electron-donating strength leads to a smaller ICT energy gap. |

| N,N-dimethylaminophenyl | Green to Yellow | Strong electron-donating group significantly lowers the ICT energy, red-shifting the emission. researchgate.net |

| Carbazole | Violet to Blue | Good donor with high thermal stability, often used for blue emitters. researchgate.net |

| Thiophene (B33073) | Cyan to Green | The thiophene ring extends π-conjugation and acts as a moderate donor. |

The utility of this compound extends to organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). In OLEDs, pyrimidine derivatives can function as electron-transporting materials or as host materials for the emissive layer, improving device efficiency and stability. nbinno.comnbinno.comrsc.org The ability to synthesize 4,6-diarylpyrimidines from the dibromo precursor allows for the creation of materials with high thermal stability and tailored electronic properties for these demanding applications. nbinno.com

Furthermore, pyrimidine-based structures can serve as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers. By replacing the bromine atoms of this compound with other ligating groups (such as phosphines or other heterocycles), novel multidentate ligands can be synthesized. These ligands can be used to create catalysts with unique reactivity and selectivity for various organic transformations.

Specialty Polymers and Coatings

The dihalo-functionality of this compound makes it a prime candidate for the synthesis of specialty polymers through various cross-coupling reactions. The pyrimidine core can impart unique properties to the resulting polymers, such as thermal stability, specific electronic characteristics, and the ability to participate in hydrogen bonding.

One of the primary methods for incorporating this building block into a polymer backbone is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. In these reactions, the bromine atoms can be substituted with a variety of organic groups, including those that can link together to form a polymer chain. For instance, reaction with a diboronic acid under Suzuki coupling conditions could lead to the formation of a conjugated polymer.

These pyrimidine-containing polymers can be designed to have specific functionalities for applications in coatings. For example, the nitrogen atoms in the pyrimidine ring can enhance adhesion to surfaces or act as corrosion inhibitors. Furthermore, by carefully selecting the co-monomers, polymers with tailored refractive indices, thermal properties, or resistance to UV degradation can be prepared.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Catalyst System | Potential Polymer Properties |

| Suzuki Polycondensation | Aryl-diboronic acid | Pd(PPh₃)₄ / Base | Thermally stable, semiconducting |

| Sonogashira Polycondensation | Diethynyl-aryl | PdCl₂(PPh₃)₂ / CuI / Base | Optically active, rigid-rod structure |

| Heck Polycondensation | Divinyl-aryl | Pd(OAc)₂ / Ligand | Photoluminescent, processable |

Precursor for Supramolecular Assemblies and Cage Compounds

The well-defined geometry and reactive sites of this compound make it an attractive precursor for the construction of intricate supramolecular assemblies and cage compounds. The directional nature of the C-Br bonds allows for precise control over the assembly of larger structures.

In the realm of supramolecular chemistry, this compound can be functionalized with groups capable of non-covalent interactions, such as hydrogen bonding or metal coordination. For example, substitution of the bromine atoms with pyridine (B92270) or carboxylic acid moieties can lead to molecules that self-assemble into well-ordered structures in the solid state or in solution.

For the synthesis of cage compounds, the dibromo-pyrimidine can act as a rigid panel or a corner piece in a larger, covalently-linked three-dimensional structure. By reacting it with multi-functional linkers, it is possible to construct molecular cages with defined cavities. These cavities can potentially encapsulate guest molecules, leading to applications in areas such as drug delivery or catalysis. The synthesis of such cage compounds often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Table 2: Examples of Supramolecular and Cage Synthesis Strategies

| Target Structure | Synthetic Strategy | Key Functional Groups | Potential Application |

| Hydrogen-bonded network | Substitution with amides | Amide groups | Crystal engineering |

| Metallo-supramolecular polygon | Substitution with pyridyls | Pyridyl nitrogen for coordination | Molecular sensing |

| Covalent organic cage | Reaction with tri-topic linkers | Amine, alkyne, or boronic acid linkers | Gas storage, catalysis |

Applications in Analytical Chemistry as Standards

While specific certified reference materials of this compound are not widely documented, its derivatives have potential for use as analytical standards. In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods.

For instance, if this compound is used as a starting material in the synthesis of a new pharmaceutical or agrochemical, a highly purified sample of the final product, or a key intermediate derived from it, would be required as a reference standard for quality control purposes. The synthesis of such a standard would involve the careful purification of the compound, often by recrystallization or chromatography, followed by rigorous characterization to confirm its identity and purity.

The presence of the bromine atoms and the methyl group provides distinct signals in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitating its identification and quantification.

Table 3: Analytical Characteristics of this compound

| Analytical Technique | Expected Observation | Purpose |

| ¹H NMR | Singlet for the methyl group, singlet for the aromatic proton | Structural elucidation and purity assessment |

| ¹³C NMR | Distinct signals for each carbon atom | Structural confirmation |

| Mass Spectrometry | Characteristic isotopic pattern for two bromine atoms | Molecular weight determination and elemental composition |

| HPLC | Single sharp peak | Purity analysis and quantification |

Role of 4,6 Dibromo 2 Methylpyrimidine in Medicinal Chemistry and Agrochemical Research

Intermediate in Pharmaceutical Development

4,6-Dibromo-2-methylpyrimidine is a halogenated pyrimidine (B1678525) derivative available commercially as a chemical intermediate for research and development purposes. bio-fount.combio-fount.com While the broader class of pyrimidine-based compounds is fundamental to medicinal chemistry, specific, detailed research outlining the extensive use of this compound across a wide range of pharmaceutical applications is limited in publicly available literature. Its primary documented role is associated with the synthesis of anticancer agents.

As a chemical intermediate, this compound is utilized in the synthesis of more complex molecules. bio-fount.com Halogenated pyrimidines are common starting materials in medicinal chemistry due to the reactivity of the halogen atoms, which allows for their substitution to build more elaborate molecular structures. However, specific examples of marketed APIs synthesized directly from this compound are not extensively documented in scientific literature, which more frequently cites the use of its chlorinated analogue, 4,6-dichloro-2-methylpyrimidine (B42779). vixra.orggoogle.com

The contribution of this compound to the broader field of drug discovery primarily lies in its potential use as a building block in the synthesis of novel compounds for biological screening. The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. nih.gov Researchers may utilize dibrominated pyrimidines to generate libraries of new chemical entities for testing. Investigations into novel bromo-pyrimidine analogues as potential kinase inhibitors serve as an example of its application in the discovery phase of new anticancer therapeutics. researchgate.net

The most specific role for bromo-pyrimidine derivatives related to this compound is in the development of anticancer agents, particularly as intermediates and analogues of the tyrosine kinase inhibitor Dasatinib. researchgate.netgoogle.com While the commercial synthesis of Dasatinib predominantly uses 4,6-dichloro-2-methylpyrimidine, patent literature discloses alternative synthetic routes employing brominated pyrimidines. vixra.orggoogle.com

One patented method describes the synthesis of Dasatinib intermediates starting from a bromo-pyrimidine core. This process involves reacting a key thiazole (B1198619) derivative with a brominated pyrimidine to form a crucial carbon-nitrogen bond, leading to the formation of the Dasatinib backbone. google.com This indicates the utility of bromo-pyrimidines as viable precursors in the synthesis of this important anticancer drug.

Furthermore, research has been conducted on the design and synthesis of novel bromo-pyrimidine analogues of Dasatinib to explore new structure-activity relationships (SAR) and identify potentially more potent Bcr/Abl kinase inhibitors. researchgate.net This research highlights the active investigation of bromo-pyrimidines as a distinct class of Dasatinib analogues for the development of new anticancer therapies. researchgate.net

Below is a table of key intermediates involved in a patented synthetic route for Dasatinib utilizing a brominated pyrimidine starting material. google.com

| Compound Name | Role in Synthesis |

| 4-amino-6-bromo-2-methylpyrimidine (B581345) | Starting brominated pyrimidine material |

| methyl 2-chlorothiazole-5-formate | Reactant with the pyrimidine derivative |

| methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate | Key Dasatinib intermediate |

| 1-(2-hydroxyethyl)piperazine | Reactant for final condensation step |

The pyrimidine scaffold is present in numerous compounds investigated for antimicrobial properties. nih.gov However, a review of the available scientific and patent literature did not yield specific studies or detailed findings on the use of this compound as an intermediate or precursor in the development of new antimicrobial agents.

p38α Mitogen-Activated Protein (MAP) kinase is a significant target in drug discovery for inflammatory diseases. While various heterocyclic compounds, including pyrimidine derivatives, have been explored as potential inhibitors, there is no specific, published research detailing the use of this compound in the synthesis or development of p38α MAP kinase inhibitors.

This compound is supplied for scientific research, where it can be used as a starting material to synthesize novel molecules for biological testing. bio-fount.combio-fount.com However, specific examples of its direct use in biomedical or biological experiments as a tool compound or probe are not documented in the current body of scientific literature.

Application in Agrochemical Synthesis

The core structure of pyrimidine is integral to many agrochemicals, including a variety of fungicides, herbicides, and insecticides. mdpi.com The strategic functionalization of the pyrimidine ring allows for the fine-tuning of biological activity, selectivity, and environmental profile. Halogenated intermediates like this compound are particularly valuable in this context, offering reactive sites for molecular elaboration. nih.govrsc.org

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential fungicidal and herbicidal properties. The bromine atoms at the 4 and 6 positions are good leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the creation of novel 4,6-disubstituted pyrimidine derivatives. This approach is a common strategy in the discovery of new agrochemicals. nih.govnih.gov

Fungicides: Many commercial fungicides are based on the pyrimidine structure. nih.gov The development of new fungicidal agents is driven by the need to manage plant fungal diseases and overcome the growing issue of resistance to existing treatments. mdpi.comnih.gov By using this compound as a scaffold, researchers can synthesize libraries of new compounds. For example, the bromine atoms can be replaced with alkoxy, amino, or thioether groups to produce derivatives that can be tested for activity against a wide range of plant pathogens like Botrytis cinerea, Phomopsis sp., and Colletotrichum orbiculare. mdpi.comnih.govresearchgate.net

Herbicides: Similarly, the pyrimidine moiety is a key component in several classes of highly effective herbicides, such as sulfonylureas and pyrimidinylbenzoates. nih.govnih.gov Compounds containing 4,6-disubstituted pyrimidine rings have shown significant herbicidal activity. nih.govnih.govresearchgate.net The synthesis of these herbicides often involves the reaction of a substituted pyrimidine intermediate with other chemical fragments. This compound provides a direct route to such intermediates, enabling the development of new molecules that target essential processes in weeds, like the inhibition of acetolactate synthase (ALS). nih.gov

The table below illustrates the potential synthetic pathways where this compound could act as a key building block for agrochemical discovery.

| Agrochemical Class | Synthetic Strategy | Potential Target Weeds/Fungi |

| Fungicides | Nucleophilic substitution of bromine with amines or alcohols to create novel anilinopyrimidines or strobilurin analogues. nih.govmdpi.comresearchgate.net | Botrytis cinerea, Phytophthora capsici, various rusts and mildews. mdpi.comresearchgate.net |

| Herbicides | Suzuki or other cross-coupling reactions to introduce aryl or other complex groups; substitution with phenoxy groups. nih.govmdpi.com | Broadleaf weeds (Amaranthus tricolor, Brassica campestris) and grasses (Echinochloa crusgalli). nih.gov |

The ultimate goal of developing new fungicides and herbicides is to enhance crop protection, which in turn leads to improved agricultural yields. nih.gov By providing a versatile chemical intermediate, this compound contributes to the pipeline of new active ingredients designed to combat agricultural pests.

Disease Control: Fungal diseases pose a significant threat to global food production, causing substantial economic losses. nih.gov The development of novel fungicides, derived from intermediates like this compound, can provide new modes of action to control resistant fungal strains and protect crop health. mdpi.com

Weed Management: Weeds compete with crops for essential resources such as water, nutrients, and sunlight, leading to reduced yields. nih.govmdpi.com Herbicides synthesized from pyrimidine building blocks help manage weed populations effectively. The creation of new herbicides is crucial for managing herbicide-resistant weeds, a growing problem worldwide. nih.govmdpi.com

The effective control of fungi and weeds through innovative chemical solutions derived from foundational molecules like this compound is a critical component of modern agriculture aimed at securing the global food supply.

Biocidal Applications

Beyond its role in synthesizing agricultural fungicides and herbicides, the broader family of halogenated pyrimidines exhibits a range of biocidal activities. Biocides are chemical substances intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism.

Research has shown that halogenation can significantly enhance the antimicrobial properties of chemical compounds. nih.gov Specifically, pyrimidine derivatives containing bromine and chlorine have demonstrated notable activity against various microorganisms. nih.govmdpi.com Studies on multi-halogenated pyrimidines have revealed potent antibiofilm activity against pathogenic bacteria such as Staphylococcus aureus. nih.gov Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate, posing challenges in various industrial and medical settings.

Given these findings, this compound is a compound of interest for research into new biocidal agents. Its dibromo-substituted structure aligns with the characteristics of other halogenated heterocycles known to possess antimicrobial and antibiofilm properties. nih.gov

The potential biocidal activities of compounds derived from this compound are summarized below.

| Application Area | Target Organism Type | Mechanism of Action |

| Antimicrobial | Bacteria (Staphylococcus aureus, E. coli), Fungi (Candida albicans) mdpi.comresearchgate.net | Disruption of cellular processes, inhibition of essential enzymes. wjarr.com |

| Antibiofilm | Biofilm-forming bacteria (S. aureus) nih.gov | Inhibition of biofilm formation, disruption of quorum sensing. nih.gov |

Theoretical and Computational Studies of 4,6 Dibromo 2 Methylpyrimidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4,6-Dibromo-2-methylpyrimidine. researchgate.netresearchgate.net These calculations provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov The analysis of the molecular electrostatic potential (MEP) helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity and intermolecular interactions. nih.govmdpi.com

For pyrimidine (B1678525) derivatives, DFT studies, often employing methods like B3LYP with basis sets such as 6-31G(d,p), are used to validate molecular structures and analyze vibrational spectra. researchgate.netnih.gov Such computational investigations can also predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The electronic properties derived from these calculations are fundamental to understanding the chemical behavior of this compound and its analogues. nih.gov

Table 1: Calculated Electronic Properties of Pyrimidine Derivatives

| Parameter | Description | Typical Computational Method |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

Molecular Docking and Dynamics Simulations in Drug Design Contexts

In the realm of drug design, molecular docking and molecular dynamics (MD) simulations are powerful tools to predict the binding affinity and interaction of this compound derivatives with biological targets. mdpi.comnih.gov Molecular docking algorithms can screen large libraries of compounds to identify potential drug candidates by predicting their binding modes and affinities within the active site of a protein. nih.govfrontiersin.org This is followed by more computationally intensive MD simulations to assess the stability of the ligand-protein complex and to provide a more accurate estimation of binding free energies. nih.govtanaffosjournal.ir

These computational techniques allow for the investigation of how modifications to the this compound scaffold affect its interaction with a target protein. mdpi.com For instance, simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding of the molecule. frontiersin.org This information is invaluable for optimizing the structure of the lead compound to enhance its potency and selectivity. tanaffosjournal.ir The use of these methods has become a standard practice in modern drug discovery to accelerate the identification and development of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects. nih.gov By systematically modifying the substituents at various positions on the pyrimidine ring, researchers can correlate these changes with alterations in biological activity. nih.govnih.gov

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to develop mathematical relationships between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of novel derivatives, thereby guiding the synthetic efforts towards more potent and selective compounds. nih.gov SAR studies have shown that the nature and position of substituents on the pyrimidine ring can significantly impact activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govorientjchem.orgnih.gov For example, the introduction of different amine or aryl groups can modulate the compound's interaction with its biological target. nih.gov

Table 2: Key Structural Modifications and Their Potential Impact on Biological Activity

| Position of Substitution | Type of Substituent | Potential Effect on Activity |

|---|---|---|

| C2-Methyl Group | Modification or replacement | Can influence steric and electronic properties, affecting binding affinity. |

| C4 and C6-Bromo Atoms | Replacement with other halogens or functional groups | Alters lipophilicity and electronic distribution, potentially improving cell permeability and target interaction. |

| Introduction of new functional groups | At various positions on the pyrimidine ring | Can introduce new interaction points (e.g., hydrogen bond donors/acceptors) with the target receptor. nih.gov |

Predictive Modeling for Reaction Pathways and Selectivity

Predictive modeling, often utilizing quantum chemical methods, can be used to forecast the most likely reaction pathways and to understand the selectivity of chemical reactions involving this compound. nih.gov By calculating the activation energies and reaction energies for different possible routes, computational models can identify the most energetically favorable pathway. arxiv.org This is particularly useful for predicting the regioselectivity and stereoselectivity of reactions, which is critical for the efficient synthesis of desired products. arxiv.org

For instance, in nucleophilic substitution reactions, theoretical models can predict whether a substituent will add to the C4 or C6 position by evaluating the relative stabilities of the reaction intermediates and transition states. mdpi.com These predictive capabilities can save significant time and resources in the laboratory by narrowing down the experimental conditions that need to be explored. nih.gov Machine learning models are also emerging as powerful tools for predicting reaction outcomes based on large datasets of known reactions. nih.gov

Future Research Directions and Innovations

Development of More Sustainable Synthetic Methods

Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve the use of hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future of 4,6-Dibromo-2-methylpyrimidine synthesis lies in the adoption of green chemistry principles to create more environmentally friendly and economically viable processes. rasayanjournal.co.inbenthamdirect.com Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable production. nih.gov

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives such as ionic liquids or water can drastically reduce the environmental impact of the synthesis. rasayanjournal.co.inresearchgate.net Research into the solubility and reactivity of this compound and its precursors in these solvents is a promising avenue.

Catalytic Approaches: The development of novel catalysts can enable more selective and efficient transformations, reducing the need for stoichiometric reagents and minimizing waste. benthamdirect.com This includes the exploration of biocatalysis and nanocatalysis for key synthetic steps.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, which aligns with the principles of atom economy and process simplification. rasayanjournal.co.innih.gov Designing MCRs that incorporate the 2-methylpyrimidine (B1581581) core could provide rapid access to a diverse range of derivatives. nih.gov

| Approach | Conventional Methods | Sustainable (Green) Methods |

|---|---|---|

| Energy Input | Prolonged heating | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (e.g., toluene, dioxane) | Water, Ionic liquids, Supercritical fluids |

| Reagents | Often stoichiometric and hazardous | Catalytic, Recyclable catalysts |

| Process | Multi-step, significant waste generation | One-pot synthesis, Multicomponent reactions, Reduced byproducts |

Exploration of Novel Reactivity Patterns

The two bromine atoms on the pyrimidine ring of this compound are key to its synthetic utility, serving as handles for a variety of cross-coupling and substitution reactions. Future research will likely focus on uncovering new ways to functionalize this scaffold.

Advanced Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig amination reactions are well-established for aryl halides, there is scope for exploring a wider range of coupling partners and more efficient catalyst systems for this compound. wikipedia.orgwikipedia.orglibretexts.org This includes the use of novel phosphine (B1218219) ligands and base-metal catalysts as more sustainable alternatives to palladium. acsgcipr.org

Selective Functionalization: Developing methods for the selective mono- or di-functionalization of the 4- and 6-positions would provide greater control over the synthesis of complex target molecules. This could involve exploring the subtle differences in reactivity between the two C-Br bonds or using directing groups to control the site of reaction.

C-H Activation: Direct C-H activation at the 5-position of the pyrimidine ring would offer a more atom-economical approach to introducing new functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new reaction pathways for this compound that are not accessible through traditional thermal methods.

Expansion of Applications in Emerging Fields

The pyrimidine core is a common feature in many biologically active molecules and functional materials. tandfonline.com Derivatives of this compound are promising candidates for a variety of applications in emerging fields.

Medicinal Chemistry: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov The ability to easily modify the this compound scaffold makes it an attractive starting point for the synthesis of new drug candidates.

Materials Science: The electron-deficient nature of the pyrimidine ring makes its derivatives interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various substituents at the 4- and 6-positions can be used to tune the electronic and photophysical properties of these materials.

Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, making its derivatives useful for the construction of self-assembling supramolecular structures with potential applications in sensing and catalysis.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Kinase inhibitors | The pyrimidine scaffold is a known pharmacophore. |

| Materials Science | Organic electronics (OLEDs, OFETs) | The electron-deficient pyrimidine ring can be used to create n-type organic semiconductors. |

| Supramolecular Chemistry | Molecular recognition, Self-assembly | The nitrogen atoms can participate in hydrogen bonding. |

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

As more complex molecules are synthesized from this compound, advanced characterization techniques will be crucial for unambiguously determining their structures and understanding their properties.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for elucidating the connectivity of complex pyrimidine derivatives. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the three-dimensional structure of crystalline derivatives, which is vital for understanding their biological activity and solid-state properties. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of new derivatives, as well as to rationalize their reactivity and spectroscopic data. researchgate.net

Integration with High-Throughput Screening for Material and Biological Discovery

The combination of efficient synthetic methods for creating libraries of this compound derivatives with high-throughput screening (HTS) will accelerate the discovery of new functional molecules. rsc.orgufl.edu